1,3-Bis(4-chlorobutanoyl)-1H-indole-7-carbonitrile
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Overview
Description
1,3-Bis(4-chlorobutanoyl)-1H-indole-7-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorobutanoyl)-1H-indole-7-carbonitrile typically involves the reaction of 1H-indole-7-carbonitrile with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1H-indole-7-carbonitrile in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-chlorobutanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorobutanoyl)-1H-indole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: The chlorobutanoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1,3-Bis(4-chlorobutanoyl)-1H-indole-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorobutanoyl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and interact with biological membranes may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-anilinoethynyl)arene: Known for its fluorescent properties and used as a receptor for anionic analytes.
Polyhalonitrobutadienes: Versatile building blocks for the synthesis of substituted N-heterocyclic compounds with antibacterial and cytotoxic activities.
Uniqueness
1,3-Bis(4-chlorobutanoyl)-1H-indole-7-carbonitrile is unique due to its specific structural features, including the presence of chlorobutanoyl groups and an indole core. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H16Cl2N2O2 |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
1,3-bis(4-chlorobutanoyl)indole-7-carbonitrile |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-8-2-6-15(22)14-11-21(16(23)7-3-9-19)17-12(10-20)4-1-5-13(14)17/h1,4-5,11H,2-3,6-9H2 |
InChI Key |
PPBRJRCLDCKGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2C(=O)CCCCl)C(=O)CCCCl)C#N |
Origin of Product |
United States |
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